N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide
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Overview
Description
N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Scientific Research Applications
N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfanyl and phenoxy groups also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5924-60-7 |
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Molecular Formula |
C30H33N3O2S |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
N-[3-(1-butyl-4,5-diphenylimidazol-2-yl)sulfanylpropyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C30H33N3O2S/c1-2-3-21-33-29(25-16-9-5-10-17-25)28(24-14-7-4-8-15-24)32-30(33)36-22-13-20-31-27(34)23-35-26-18-11-6-12-19-26/h4-12,14-19H,2-3,13,20-23H2,1H3,(H,31,34) |
InChI Key |
KMSKUMWVZXUKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=C1SCCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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